molecular formula C22H22ClN3O2 B11364651 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11364651
M. Wt: 395.9 g/mol
InChI Key: ZYYPBAFTBWNESH-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The resulting indole derivative is then subjected to further reactions to introduce the chloro and ethyl groups at the appropriate positions. The final step involves the coupling of the indole derivative with N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide under suitable reaction conditions .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to multiple receptors, leading to various biological effects . The compound may exert its effects through modulation of signaling pathways, inhibition of enzymes, or interaction with cellular proteins .

Comparison with Similar Compounds

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other indole derivatives such as:

Properties

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H22ClN3O2/c1-14-3-2-4-18(9-14)25-22(28)16-10-21(27)26(13-16)8-7-15-12-24-20-6-5-17(23)11-19(15)20/h2-6,9,11-12,16,24H,7-8,10,13H2,1H3,(H,25,28)

InChI Key

ZYYPBAFTBWNESH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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